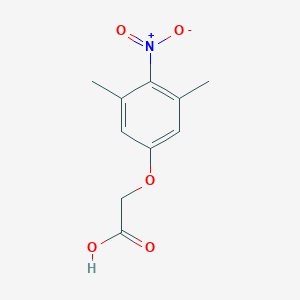

{4-Nitro-3,5-dimethylphenoxy}acetic acid

CAS No.:

Cat. No.: VC1151432

Molecular Formula: C10H11NO5

Molecular Weight: 225.2g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H11NO5 |

|---|---|

| Molecular Weight | 225.2g/mol |

| IUPAC Name | 2-(3,5-dimethyl-4-nitrophenoxy)acetic acid |

| Standard InChI | InChI=1S/C10H11NO5/c1-6-3-8(16-5-9(12)13)4-7(2)10(6)11(14)15/h3-4H,5H2,1-2H3,(H,12,13) |

| Standard InChI Key | QCAHSDRBXHJRNP-UHFFFAOYSA-N |

| SMILES | CC1=CC(=CC(=C1[N+](=O)[O-])C)OCC(=O)O |

| Canonical SMILES | CC1=CC(=CC(=C1[N+](=O)[O-])C)OCC(=O)O |

Introduction

Synthesis Methods

The synthesis of {4-Nitro-3,5-dimethylphenoxy}acetic acid can be approached through several strategic pathways, drawing upon established methodologies for similar compounds. This section outlines potential synthetic routes based on analogous reactions documented in the literature.

Modern Approaches and Optimizations

Contemporary synthetic approaches might employ more environmentally friendly reagents and conditions. For instance, the use of potassium nitrate in concentrated sulfuric acid, as described for the nitration of 3,5-dimethylpyridine-N-oxide, could potentially be adapted for the nitration step if starting from 3,5-dimethylphenoxyacetic acid .

This approach offers several advantages over traditional nitration methods:

-

Reduced environmental impact compared to traditional nitration with concentrated nitric acid

-

Improved reaction yield and efficiency

-

Shorter reaction times, enhancing productivity

-

Avoidance of brown smoke generation during reaction and post-processing

Another modern approach might involve microwave-assisted synthesis, which could potentially reduce reaction times and increase yields while maintaining high regioselectivity. The use of solid-phase catalysts and flow chemistry techniques could also provide more sustainable synthetic pathways to the target compound.

Physical and Chemical Properties

Understanding the physical and chemical properties of {4-Nitro-3,5-dimethylphenoxy}acetic acid is essential for its characterization, handling, and potential applications. This section presents predicted properties based on structural analogues and chemical principles.

Physical Characteristics

Based on structurally similar compounds, we can infer several physical properties of {4-Nitro-3,5-dimethylphenoxy}acetic acid:

These predicted physical properties provide a foundational understanding of how {4-Nitro-3,5-dimethylphenoxy}acetic acid might behave under various conditions, though experimental verification would be necessary for precise characterization.

Chemical Reactivity

The chemical reactivity of {4-Nitro-3,5-dimethylphenoxy}acetic acid would be influenced by its three main functional groups, each contributing distinct reactive properties:

-

Carboxylic Acid Group:

-

Capable of forming salts with bases through acid-base reactions

-

Can undergo esterification reactions with alcohols

-

Potential for conversion to acid chlorides, amides, or other carboxylic acid derivatives

-

-

Nitro Group:

-

Susceptible to reduction to an amine group under appropriate conditions (e.g., catalytic hydrogenation)

-

Influences the electron distribution in the aromatic ring, making it electron-deficient

-

Can participate in nucleophilic aromatic substitution reactions under specific conditions

-

-

Methyl Groups:

-

Potential sites for oxidation under harsh conditions

-

Provide steric effects that may influence reactivity at adjacent positions

-

Slightly activate the aromatic ring toward electrophilic substitution

-

The presence of the electron-withdrawing nitro group would likely increase the acidity of the carboxylic acid function compared to unsubstituted phenoxyacetic acid, potentially lowering the pKa value and enhancing its reactivity in certain contexts.

Applications and Significance

The structural features of {4-Nitro-3,5-dimethylphenoxy}acetic acid suggest potential applications across multiple domains. This section explores these possibilities based on the properties of similar compounds and general principles of structure-activity relationships.

Biological Activities

Phenoxyacetic acid derivatives often exhibit biological activities, particularly as growth regulators in plants or as antimicrobial agents. The specific activities of {4-Nitro-3,5-dimethylphenoxy}acetic acid would need to be determined through dedicated studies, but we can make some inferences based on related compounds.

Compounds containing nitro groups in aromatic rings have shown antimicrobial properties in various contexts. For example, 2-(3-fluoro-4-nitrophenoxy)-N-phenylacetamide derivatives have demonstrated antitubercular activity against M. tuberculosis H37Rv, with MIC values ranging from 4 to 64 μg/mL . This suggests that {4-Nitro-3,5-dimethylphenoxy}acetic acid might potentially exhibit similar antimicrobial properties, though this would require experimental verification.

The presence of the nitro group at the para position, combined with the methyl substituents at the meta positions, creates a unique electronic environment that might confer specific binding properties to biological targets. This structural arrangement could potentially influence:

-

Interaction with bacterial cell membranes

-

Binding to specific protein targets

-

Inhibition of essential enzymatic processes

-

Interference with bacterial metabolic pathways

Industrial Uses

Phenoxyacetic acid derivatives find applications in various industrial contexts, suggesting potential roles for {4-Nitro-3,5-dimethylphenoxy}acetic acid:

-

Agricultural chemicals: As herbicides, plant growth regulators, or pesticides

-

Polymer industry: As monomers or additives for specialty polymers

-

Pharmaceutical intermediates: In the synthesis of more complex active pharmaceutical ingredients

-

Fine chemicals: As building blocks for specialty chemicals with specific functional properties

The specific substitution pattern in {4-Nitro-3,5-dimethylphenoxy}acetic acid might make it particularly suitable for certain niche applications where its electronic and steric properties provide advantages over simpler derivatives.

Research Applications

In research settings, compounds like {4-Nitro-3,5-dimethylphenoxy}acetic acid can serve as:

-

Synthetic intermediates for more complex molecules with potential biological activities

-

Model compounds for studying electronic effects in aromatic systems

-

Standards for analytical method development and validation

-

Starting materials for the development of new functional materials with specific properties

The combination of the phenoxyacetic acid scaffold with the nitro and dimethyl substituents creates opportunities for exploring structure-activity relationships in various contexts, contributing to fundamental understanding in organic chemistry and medicinal chemistry.

Structure-Activity Relationships

Understanding how the specific structural features of {4-Nitro-3,5-dimethylphenoxy}acetic acid influence its properties and potential activities is crucial for rational design and optimization. This section explores these relationships by comparing with similar compounds.

Comparison with Similar Compounds

To understand the properties and potential applications of {4-Nitro-3,5-dimethylphenoxy}acetic acid, it is valuable to compare it with structurally similar compounds:

-

3,5-Dimethyl-4-nitrobenzoic acid:

-

Contains the same substitution pattern on the aromatic ring

-

Differs in having a direct carboxylic acid attachment instead of a phenoxyacetic acid moiety

-

Provides insights into the effects of the specific substitution pattern on physical properties

-

-

2-(3-Fluoro-4-nitrophenoxy)-N-phenylacetamide derivatives:

-

5-((2,4-dimethylphenoxy)methyl)-1,3,4-oxadiazol-2-thiol:

These comparisons help establish expectations for the physical, chemical, and potentially biological properties of {4-Nitro-3,5-dimethylphenoxy}acetic acid, while recognizing that its unique structural features may confer distinct characteristics.

Effect of Substituents

The specific combination of substituents in {4-Nitro-3,5-dimethylphenoxy}acetic acid would influence its properties in predictable ways:

-

Nitro Group (4-position):

-

Electron-withdrawing, increasing the acidity of the carboxylic acid

-

May enhance certain biological activities (e.g., antimicrobial properties)

-

Reduces electron density in the aromatic ring, affecting reactivity

-

Potential hydrogen bond acceptor in biological systems

-

-

Methyl Groups (3,5-positions):

-

Electron-donating, partially counteracting the electron-withdrawing effect of the nitro group

-

Increase lipophilicity, potentially affecting membrane permeability in biological systems

-

Provide steric hindrance that may influence binding to biological targets

-

Stabilize the aromatic ring toward certain types of reactions

-

-

Phenoxy Linkage:

-

Introduces flexibility compared to direct attachment

-

Affects the spatial arrangement of the molecule

-

Influences the distribution of electron density across the molecule

-

Provides additional oxygen as a potential hydrogen bond acceptor

-

Understanding these structure-property relationships can guide the development of derivatives with optimized properties for specific applications.

Analytical Methods

Reliable analytical methods are essential for the characterization, quantification, and quality control of {4-Nitro-3,5-dimethylphenoxy}acetic acid. This section outlines suitable analytical approaches based on the compound's predicted properties.

Detection and Quantification

For the analysis of {4-Nitro-3,5-dimethylphenoxy}acetic acid, several analytical approaches would be appropriate:

-

UV-Visible Spectrophotometry:

-

The nitro group and aromatic ring would give characteristic absorption patterns

-

Useful for quantification in pure samples or simple mixtures

-

Expected major absorption band around 260-280 nm due to the nitro-substituted aromatic system

-

-

High-Performance Liquid Chromatography (HPLC):

-

Suitable for separation and quantification in complex mixtures

-

Could be coupled with various detectors (UV, MS) for enhanced sensitivity and specificity

-

Particularly valuable for monitoring reaction progress and assessing purity

-

-

Gas Chromatography (GC):

-

Might require derivatization due to the carboxylic acid group

-

Useful for volatile derivatives or metabolites

-

Could be coupled with mass spectrometry for structural confirmation

-

Each of these methods offers distinct advantages depending on the specific analytical requirements, available instrumentation, and sample complexity.

Chromatographic Techniques

HPLC would likely be the method of choice for analyzing {4-Nitro-3,5-dimethylphenoxy}acetic acid due to its polarity and carboxylic acid functionality. Typical conditions might include:

-

Column: C18 reverse phase (150 × 4.6 mm, 5 μm particle size)

-

Mobile Phase: Gradient of acetonitrile/water mixture with buffer (e.g., phosphate buffer at pH 3-4)

-

Flow Rate: 1.0 mL/min

-

Detection: UV detection at wavelengths corresponding to nitro-aromatic absorption (typically 254-280 nm)

-

Injection Volume: 10-20 μL (concentration dependent)

For improved sensitivity and specificity, particularly in complex matrices, LC-MS/MS could be employed using:

-

Electrospray ionization (ESI) in negative mode (due to the carboxylic acid group)

-

Multiple reaction monitoring (MRM) for quantitative analysis

-

Appropriate internal standards for reliable quantification

Spectroscopic Methods

Several spectroscopic methods would be valuable for the characterization of {4-Nitro-3,5-dimethylphenoxy}acetic acid:

-

NMR Spectroscopy:

-

Provides detailed structural information and confirmation of substitution patterns

-

¹H, ¹³C, and 2D experiments (COSY, HSQC, HMBC) for complete structural elucidation

-

Useful for assessing purity and identifying potential impurities

-

-

IR Spectroscopy:

-

Identifies functional groups and confirms key structural features

-

Particularly useful for confirming the presence of carboxylic acid, nitro, and aromatic functionalities

-

Can be used to monitor reaction progress by tracking disappearance/appearance of key functional groups

-

-

Mass Spectrometry:

-

Confirms molecular weight and provides fragmentation patterns for structural elucidation

-

High-resolution MS can provide molecular formula confirmation

-

Tandem MS can provide structural insights through fragmentation patterns

-

These complementary analytical techniques would provide comprehensive characterization of {4-Nitro-3,5-dimethylphenoxy}acetic acid, essential for research, development, and quality control purposes.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume